cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride
Overview
Description
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is a chemical compound with the CAS Number: 1151805-39-8 . It has a molecular weight of 269.77 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is a powder at room temperature . Its molecular weight is 269.77 .Scientific Research Applications
Kinetics and Mechanism of Hydrolysis
- Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride exhibits rapid degradation at higher pH values, with the degradation following first-order kinetics at elevated temperatures. Its hydrolysis yields phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, as studied using HPLC assays (Roy, 1995).
Synthesis in HIV Protease Inhibitors
- The compound plays a role in the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. This synthesis involves a highly diastereoselective cyanohydrin formation, highlighting its utility in developing treatments for HIV (Shibata, Itoh, & Terashima, 1998).
Local Anesthetic Activity
- The compound is integral in the synthesis of various ortho-(cyclopentenyl)- and ortho-(cyclopentyl)-aniline derivatives, which have shown potential as local anesthetics. This synthesis involves the use of cyclopentylanilines and demonstrates its potential in developing new anesthetic agents (Gataullin et al., 2001).
Interaction with Cyclodextrins
- The interaction of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride with cyclodextrins affects its aqueous stability. This interaction forms a stoichiometric complex and alters the degradation pathway of the compound (Roy, 1996).
Formation of Aminoacetic Acid Anilides
- It also plays a role in the synthesis of aminoacetic acid alkylanilide hydrochlorides, which are known for their pronounced local anesthetic properties. This synthesis process involves condensation with secondary amines (Gataullin et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Mechanism of Action
Target of Action
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
The compound interacts with its targets by blocking the muscarinic receptors, which results in the dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) . It induces relaxation of the sphincter of the iris and the ciliary muscles . When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours .
Pharmacokinetics
It is known that the compound is applied topically to the eyes, indicating a localized effect .
Result of Action
The molecular and cellular effects of Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride’s action include the dilation of the pupil and relaxation of the eye muscles . This results in temporary mydriasis and cycloplegia, facilitating eye examinations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride. For instance, the cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises . Furthermore, the storage environment of the compound can affect its stability, with the recommended storage temperature being room temperature .
properties
IUPAC Name |
cyclopentyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZAZFVAIBABP-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@H](CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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